Cas no 25155-15-1 (Benzene,methyl(1-methylethyl)-)
25155-15-1 structure
Product Name:Benzene,methyl(1-methylethyl)-
Numero CAS:25155-15-1
MF:C10H14
MW:134.218163013458
CID:273890
PubChem ID:10703
Update Time:2025-04-19
Benzene,methyl(1-methylethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,methyl(1-methylethyl)-
- 1-methyl-4-(propan-2-yl)benzene
- Cymol
- Isopropyltoluene
- Methyl(1-methylethyl)benzene
- Methylisopropylbenzene
- 1-(1-methylethyl)-2-methylbenzene
- O-CYMENE
- o-Isopropyltoluene
- UNII-2T13HF3266
- 25155-15-1
- 1-Isopropyl-2-methylbenzene
- HSDB 3427
- 2-Isopropyltoluene 100 microg/mL in Acetonitrile
- DTXSID1052165
- o-Cymol
- NSC 73976
- 1-Methyl-2-(1-methylethyl)benzene, 9CI
- Benzene, 1-methyl-2-(1-methylethyl)-
- CYMENE, ORTHO
- 1-methyl-2-(propan-2-yl)benzene
- 2-Methylisopropylbenzene
- UN 2046
- 1-methyl,2-n-isopropylbenzene
- 1-Methyl-2-isopropylbenzol
- NSC-73976
- 527-84-4
- 4-05-00-01057 (Beilstein Handbook Reference)
- 1-Methyl-2-(1-methylethyl)-benzene
- Q27161449
- EINECS 208-426-0
- FT-0704089
- 1-methyl-2-propan-2-ylbenzene
- AKOS015840505
- 1-Methyl-2-(1-methylethyl)benzene
- CS-0368263
- Benzene, methyl(1-methylethyl)-
- isopropyl toluene
- O-CYMENE [MI]
- O-Mentha-1,3,5-triene
- ortho-cymene
- o-Cymene [UN2046] [Flammable liquid]
- BS-52939
- NSC73976
- NS00010825
- 2T13HF3266
- cymene (ortho-)
- 1-Methyl-2-isopropylbenzene
- 2-Isopropyltoluene
- o-Cymene, 98%
- BRN 1850838
- MFCD00008888
- T71005
- CHEBI:89263
-
- Inchi: 1S/C10H14/c1-8(2)10-7-5-4-6-9(10)3/h4-8H,1-3H3
- Chiave InChI: WWRCMNKATXZARA-UHFFFAOYSA-N
- Sorrisi: C(C)(C)C1C=CC=CC=1C
Proprietà calcolate
- Massa esatta: 134.10962
- Massa monoisotopica: 134.10955
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 94.2
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0
- XLogP3: 3.4
Proprietà sperimentali
- Densità: 4.62 (Air = 1)
- Punto di fusione: -67.9°C
- Punto di ebollizione: 173.9°Cat760mmHg
- Punto di infiammabilità: 47.2°C
- Indice di rifrazione: 1.492
- PSA: 0
- LogP: log Kow = 4.26
Benzene,methyl(1-methylethyl)- Letteratura correlata
-
Tiexin Zeng,Qi Xiao,Jianuo Zhang,Xiao Sun,Baolin Guo,Jin Pei,Lin-Fang Huang Food Funct. 2023 14 2710
-
Khalid Tahri,Carlo Tiebe,Nezha El Bari,Thomas Hübert,Benachir Bouchikhi Anal. Methods 2016 8 7638
-
Josanne-Dee Woodroffe,Benjamin G. Harvey Energy Adv. 2022 1 338
-
Stefan J Swift,Nikola Sixtová,Maroua Omezzine Gnioua,Patrik ?paněl Phys. Chem. Chem. Phys. 2023 25 17815
-
Jianlin Peng,Tao Sun,Lianqian Wu,Meiling Qi,Xuebin Huang RSC Adv. 2017 7 45408
25155-15-1 (Benzene,methyl(1-methylethyl)-) Prodotti correlati
- 25321-09-9(1,2-Diisopropylbenzene)
- 1758-88-9(2-Ethyl-1,4-dimethylbenzene)
- 1074-92-6(1-tert-Butyl-2-methylbenzene)
- 7397-06-0(4-(tert-Butyl)-1,2-dimethylbenzene)
- 25340-17-4(Diethylbenzene)
- 611-14-3(2-Ethyl Toluene)
- 498-19-1(tert-butyl-m-xylene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso